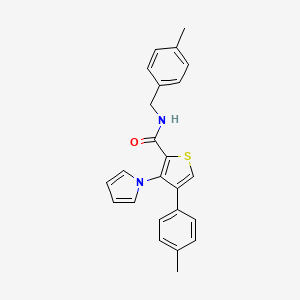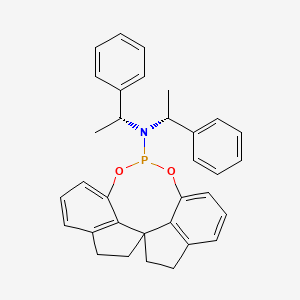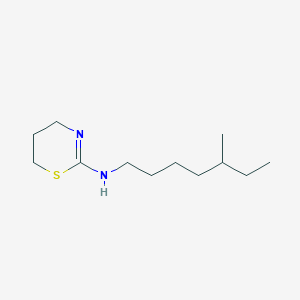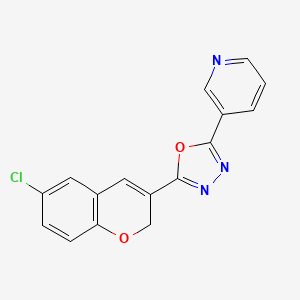
2-(2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a novel series of benzimidazole derivatives wherein 4-(methylsulfonyl) phenyl pharmacophore attached via its C-2 position was designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. It also contains a benzamide moiety and a methylsulfonyl group attached to a phenyl ring.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, similar compounds have been evaluated for their antimicrobial, COX inhibitory, and anti-inflammatory activities .Scientific Research Applications
Antibacterial Activity
Thiazoles, including our compound of interest, exhibit remarkable antibacterial properties. Researchers have synthesized 2,4-disubstituted thiazole derivatives and evaluated their effects against various bacterial strains. For instance, Compound 15a demonstrated enhanced activity against bacterial strains such as Bacillus cereus, Bacillus subtilis, and Escherichia coli. Additionally, it exhibited antifungal activity against Aspergillus niger, Fusarium oxisporum, and Rhizopus oryzae .
Antifungal Potential
Our compound also shines in the antifungal arena. Compound 19 , specifically, has comparable antifungal activity against Candida albicans and Candida glabrata (with a minimum inhibitory concentration, MIC, of 8 µg/mL). This potency rivals that of the standard drug ketoconazole, which falls within the same MIC range .
Cytotoxic Effects
Thiazoles aren’t just antibacterial and antifungal; they also flex their muscles against cancer cells. A series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated cytotoxicity on human tumor cell lines. One compound stood out, showing potent effects against prostate cancer .
Cyclooxygenase Inhibition
In a different context, benzimidazole derivatives containing a 4-(methylsulfonyl)phenyl pharmacophore were designed and synthesized. These compounds were evaluated as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors. Their potential impact on inflammation and pain pathways makes them intriguing candidates for further study .
Emergent Antibacterial Activity
Hybrid antimicrobials combining thiazole and sulfonamide groups have emerged as promising antibacterial agents. Our N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives fall into this category, leveraging the known antibacterial activity of both components .
properties
IUPAC Name |
2-[[2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-29(26,27)14-8-6-12(7-9-14)21-19-22-13(11-28-19)10-17(24)23-16-5-3-2-4-15(16)18(20)25/h2-9,11H,10H2,1H3,(H2,20,25)(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALSGVBNOYTRPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-((4-(Methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2534049.png)



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride](/img/no-structure.png)
![5-Amino-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2534055.png)

![Benzyl 2',3'-dihydrospiro[piperidine-4,4'-quinoline]-1'-carboxylate hydrochloride](/img/structure/B2534057.png)

![Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2534062.png)


![1-(4-nitrophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2534070.png)
![(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime](/img/structure/B2534071.png)